(Indolizin-3-yl)(3-methoxyphenyl)methanone
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Overview
Description
(Indolizin-3-yl)(3-methoxyphenyl)methanone is a chemical compound that belongs to the class of indolizine derivativesThe compound features an indolizine core fused with a 3-methoxyphenyl group, making it a unique structure with promising pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Indolizin-3-yl)(3-methoxyphenyl)methanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(Indolizin-3-yl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups .
Scientific Research Applications
(Indolizin-3-yl)(3-methoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of (Indolizin-3-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds like (3-bromo-4-methoxyphenyl)(2-phenylindolizin-3-yl)methanone share a similar indolizine core but differ in their substituents.
Indole Derivatives: Compounds such as 1-(indolizin-3-yl)ethan-1-one have structural similarities but may have different biological activities and applications
Uniqueness
(Indolizin-3-yl)(3-methoxyphenyl)methanone stands out due to its unique combination of an indolizine core and a 3-methoxyphenyl
Properties
CAS No. |
675139-22-7 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
indolizin-3-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H13NO2/c1-19-14-7-4-5-12(11-14)16(18)15-9-8-13-6-2-3-10-17(13)15/h2-11H,1H3 |
InChI Key |
VLTXYGMOHWTQKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C3N2C=CC=C3 |
Origin of Product |
United States |
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